Propyl 3-cyclohexylpropanoate
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Description
Synthesis Analysis
The synthesis of compounds like propyl 3-cyclohexylpropanoate often involves complex reactions such as cycloadditions. For instance, a cobalt(I)-catalyzed [2 + 2 + 2] cycloaddition reaction has been utilized to form polysubstituted 1,3-cyclohexadiene derivatives, showcasing a method that could be relevant for synthesizing structurally related compounds (Hilt, Paul, & Harms, 2008). Similarly, the synthesis of cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules involves reactions between specific precursors, highlighting the synthetic pathways that could be explored for similar compounds (Savić et al., 2014).
Scientific Research Applications
Tissue Scaffold Materials
Propyl 3-cyclohexylpropanoate, in the form of Poly(propyl carbonate) (PPC), has been explored for its application in tissue scaffold materials. PPC was synthesized using heterogeneous catalysis and subjected to electrospinning to produce nanofibers. These fibers demonstrated a well-defined morphology suitable for tissue scaffolds, and their surface and bulk properties could be modified through low-power deep UV irradiations. This modification influenced plasma protein adsorption and allowed for the spatial control of biodegradation rates, crucial for managing host/implant interactions in vivo. PPC showed promising results in cell culture applications, with primary cells exhibiting good adhesion and viability on the scaffolds (Welle et al., 2007).
Chemical Synthesis and Characterization
A study involved synthesizing novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules, including derivatives of propyl 3-cyclohexylpropanoate. These compounds were characterized and evaluated for their cytotoxic action on various tumor cell lines. The study highlighted the potent antitumor activity of these organic compounds, particularly against human glioma cells. The n-butyl ester derivative showcased significant toxicity toward glioma cells compared to rat astrocytes, indicating a potential application in targeted cancer therapy (Savić et al., 2014).
Catalytic Reactions and Polymer Synthesis
Propyl 3-cyclohexylpropanoate has been involved in studies related to catalytic reactions and polymer synthesis. For instance, cobalt-catalyzed intermolecular [2 + 2 + 2] cycloaddition reactions have been used to synthesize polysubstituted 1,3-cyclohexadiene derivatives, showcasing the potential of propyl 3-cyclohexylpropanoate in creating complex chemical structures (Hilt et al., 2008).
properties
IUPAC Name |
propyl 3-cyclohexylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h11H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHKCGDZSIWOCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937141 |
Source
|
Record name | Propyl 3-cyclohexylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 3-cyclohexylpropanoate | |
CAS RN |
16595-06-5 |
Source
|
Record name | NSC71482 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propyl 3-cyclohexylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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